(3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine
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Description
(3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C15H24N2O3 and its molecular weight is 280.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.17869263 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on pyrrole derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insights into the synthesis and characterization of similar compounds. These studies often involve complex reactions like aldol condensation and are characterized using various spectroscopic techniques, including FT–IR, 1H NMR, and UV–visible analyses. Such research can shed light on the synthesis pathways and structural elucidation of compounds related to "(3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine" (Singh, Rawat, & Sahu, 2014).
Reactivity and Applications
Studies on the reactivity of furan and pyrrole derivatives, such as the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and their conversion into various heterocyclic compounds, provide insights into the potential applications of these compounds in synthesizing new materials or pharmaceuticals. These compounds' ability to undergo various chemical transformations makes them valuable intermediates in organic synthesis, potentially leading to the development of new drugs or materials with unique properties (Bencková & Krutošíková, 1999).
Molecular Interactions and Properties
Research on the molecular interactions and properties of related compounds, such as the study of dimer formation through hydrogen bonding in pyrrole derivatives, can provide valuable insights into the chemical behavior and potential applications of "this compound". Understanding these interactions is crucial for predicting the compound's reactivity and stability, which is essential for its application in various scientific fields (Shiotani & Taniguchi, 1996).
Properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-6-11-9-17(10-12(11)16(2)3)15(18)13-7-8-14(19-4)20-13/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLAOBGDXQOZIW-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC=C(O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=C(O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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